molecular formula C8H11NO2 B3352336 3,4-Pyridinedimethanol, 6-methyl- CAS No. 4664-11-3

3,4-Pyridinedimethanol, 6-methyl-

Cat. No.: B3352336
CAS No.: 4664-11-3
M. Wt: 153.18 g/mol
InChI Key: WEXOBAMXFZCXLV-UHFFFAOYSA-N
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Scientific Research Applications

3,4-Pyridinedimethanol, 6-methyl- has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and as a building block for biologically active compounds.

    Medicine: Explored for its potential therapeutic properties, including its use in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Safety and Hazards

While specific safety and hazard information for 3,4-Pyridinedimethanol, 6-methyl- was not found, it’s important to handle all chemicals with care. Always use personal protective equipment as required and avoid dust formation .

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,4-Pyridinedimethanol, 6-methyl- can be synthesized from dimethyl 6-methylpyridine-3,4-dicarboxylate. The synthesis involves the reduction of the ester groups to hydroxymethyl groups using lithium aluminium hydride (LiAlH4) in tetrahydrofuran (THF) under an inert atmosphere . The reaction is typically carried out at temperatures ranging from 0 to 20°C for about 17 hours .

Industrial Production Methods: While specific industrial production methods for 3,4-Pyridinedimethanol, 6-methyl- are not extensively documented, the general approach involves large-scale synthesis using similar reduction reactions. The choice of reagents and conditions may vary to optimize yield and purity for industrial applications.

Chemical Reactions Analysis

Types of Reactions: 3,4-Pyridinedimethanol, 6-methyl- undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: Further reduction can lead to the formation of primary alcohols.

    Substitution: The methyl group at the 6 position can undergo electrophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Lithium aluminium hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used reducing agents.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3).

Major Products:

    Oxidation: Formation of 6-methyl-3,4-pyridinedicarboxylic acid.

    Reduction: Formation of 3,4-pyridinedimethanol.

    Substitution: Various substituted pyridines depending on the electrophile used.

Mechanism of Action

The mechanism of action of 3,4-Pyridinedimethanol, 6-methyl- involves its interaction with specific molecular targets and pathways. It can act as a ligand, binding to enzymes or receptors and modulating their activity. The hydroxymethyl groups may participate in hydrogen bonding and other interactions, influencing the compound’s biological activity .

Comparison with Similar Compounds

  • 3,4-Pyridinedimethanol, 5-hydroxy-6-methyl-
  • Pyridoxine (Vitamin B6)

Comparison:

Properties

IUPAC Name

[5-(hydroxymethyl)-2-methylpyridin-4-yl]methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO2/c1-6-2-7(4-10)8(5-11)3-9-6/h2-3,10-11H,4-5H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEXOBAMXFZCXLV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=N1)CO)CO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50342861
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

4664-11-3
Record name 3,4-Pyridinedimethanol, 6-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50342861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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